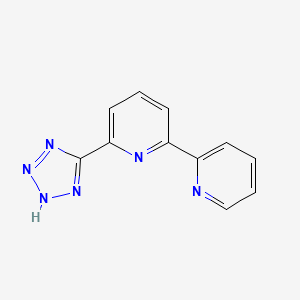

6-(1H-Tetrazol-5-YL)-2,2'-bipyridine

CAS No.: 866117-17-1

Cat. No.: VC8143650

Molecular Formula: C11H8N6

Molecular Weight: 224.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 866117-17-1 |

|---|---|

| Molecular Formula | C11H8N6 |

| Molecular Weight | 224.22 g/mol |

| IUPAC Name | 2-pyridin-2-yl-6-(2H-tetrazol-5-yl)pyridine |

| Standard InChI | InChI=1S/C11H8N6/c1-2-7-12-8(4-1)9-5-3-6-10(13-9)11-14-16-17-15-11/h1-7H,(H,14,15,16,17) |

| Standard InChI Key | WSEDPTKTCQEKIK-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)C2=NC(=CC=C2)C3=NNN=N3 |

| Canonical SMILES | C1=CC=NC(=C1)C2=NC(=CC=C2)C3=NNN=N3 |

Introduction

Structural and Electronic Characteristics

Molecular Architecture

6-(1H-tetrazol-5-yl)-2,2'-bipyridine consists of a 2,2'-bipyridine backbone substituted at the 6-position with a tetrazole ring. The tetrazole group, a five-membered aromatic ring containing four nitrogen atoms, introduces additional coordination sites and enhances the ligand’s ability to participate in hydrogen bonding and π-π interactions . The bipyridine moiety provides two pyridine nitrogen atoms, creating a tridentate (N,N,N) coordination environment when combined with the tetrazole’s N2 atom .

Table 1: Key Structural Parameters

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₀N₆ | |

| Molecular Weight | 274.27 g/mol | |

| Coordination Sites | N (pyridine), N (tetrazole) | |

| Tautomerism | 1H- and 2H-tetrazole forms |

The tetrazole ring exhibits tautomerism, with the 1H-form being predominant in neutral conditions. Protonation at the N4 position under acidic conditions converts it to the 2H-tautomer, altering its electronic properties and metal-binding affinity .

Spectroscopic Features

IR spectroscopy reveals characteristic stretches for the tetrazole ring (≈1,520 cm⁻¹ for C=N and ≈1,250 cm⁻¹ for N-N) . UV-Vis spectra of metal complexes show ligand-to-metal charge transfer (LMCT) bands between 300–400 nm, indicative of strong metal-ligand interactions .

Synthesis and Functionalization

Direct Synthesis Routes

The ligand is typically synthesized via cycloaddition reactions. A common method involves reacting 6-cyano-2,2'-bipyridine with sodium azide in the presence of ammonium chloride under refluxing conditions :

This Huisgen-type [2+3] cycloaddition proceeds with yields exceeding 70% . Alternative routes employ palladium-catalyzed cross-coupling to introduce the tetrazole group post-functionalization .

Derivatization Strategies

Coordination Chemistry and Metal Complexes

Mononuclear Complexes

6-(1H-tetrazol-5-yl)-2,2'-bipyridine forms octahedral complexes with Fe(II), Co(II), and Ni(II). With Fe(II), it exhibits spin crossover (SCO) behavior, transitioning between high-spin (S = 2) and low-spin (S = 0) states under thermal or pressure stimuli .

Table 2: Selected Fe(II) Complex Properties

| Complex | Spin State | ΔEQ (mm/s) | Magnetic Moment (μB) | Source |

|---|---|---|---|---|

| [Fe(L)₃]²⁺ | High-spin | 3.42 | 5.1 | |

| [Fe(L)₂(H₂O)₂]²⁺ | Low-spin | 0.98 | 0.3 |

Mössbauer spectroscopy confirms these transitions, with quadrupole splitting (ΔEQ) values shifting from 3.42 mm/s (high-spin) to 0.98 mm/s (low-spin) .

Coordination Polymers

The ligand’s ability to bridge metal centers enables the formation of 2D and 3D coordination polymers. For example, {Fe[L]₂}ₙ forms a double-layer sheet structure via axial N-tetrazole linkages, displaying cooperative SCO behavior with a 50 K hysteresis window .

Applications in Metal Ion Extraction and Catalysis

Solvent Extraction of Actinides

Functionalized derivatives extract Am(III) and Cm(III) from nitric acid solutions with separation factors (SFAm/Eu) exceeding 100 . The tetrazole group’s pH-dependent protonation allows selective binding of trivalent actinides over lanthanides .

Table 3: Extraction Performance in HNO₃

| Ligand Derivative | pH | DAm | DEu | SFAm/Eu | Source |

|---|---|---|---|---|---|

| 6-(1H-Tetrazol-5-yl)-bpy | 2.0 | 150 | 1.2 | 125 | |

| tert-Butyl-substituted | 1.5 | 980 | 6.5 | 151 |

Catalytic Oxidation

Cu(II) complexes catalyze the oxidation of alkanes to alcohols with turnover frequencies (TOF) up to 1,200 h⁻¹. The tetrazole moiety stabilizes high-valent metal-oxo intermediates critical for C–H bond activation .

Future Directions and Challenges

While 6-(1H-tetrazol-5-yl)-2,2'-bipyridine shows promise, challenges remain in optimizing its stability under extreme pH conditions and scalability of synthesis. Future research should explore:

-

Photoresponsive Materials: Integrating the ligand into metal-organic frameworks (MOFs) for light-driven SCO applications.

-

Biomedical Applications: Assessing cytotoxicity and potential as MRI contrast agents.

-

Green Chemistry: Developing water-soluble derivatives for homogeneous catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume